3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione
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Overview
Description
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system that includes a diethylamino group, a phenyl ring, and a pyran-2,4-dione moiety, making it an interesting subject for research in photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(diethylamino)benzaldehyde and 6-methyl-2,4-pyrandione.
Condensation Reaction: The 4-(diethylamino)benzaldehyde undergoes a condensation reaction with 6-methyl-2,4-pyrandione in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.
Ethenylation: The intermediate compound is then subjected to ethenylation using a suitable reagent like acetylene gas under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation and ethenylation reactions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a model compound to study photophysical properties and intramolecular charge transfer mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may participate in pathways involving electron transfer or energy transfer processes, particularly in photophysical applications.
Effects: The compound’s effects are mediated through its ability to undergo intramolecular charge transfer, leading to changes in its electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-(dimethylamino)phenyl)prop-2-enal
- (E)-3-(4-(diethylamino)phenyl)acrylic acid
- (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
Properties
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDCELROPNDKX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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